N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15070658
Molecular Formula: C20H19N5
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C20H19N5/c1-14-3-7-16(8-4-14)11-21-19-18-12-24-25(20(18)23-13-22-19)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | LVLTWXBDJJNVNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C |
Introduction
N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including anticancer and antiviral properties. The compound features a pyrazolo[3,4-d]pyrimidine core structure with a 4-methylbenzyl group and a p-tolyl group attached to the nitrogen atoms of the pyrazole ring.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method involves the reaction of 4-methylphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as formamide, to form the pyrazolo[3,4-d]pyrimidine core.
Biological Activities
Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold, including N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been studied for their significant anticancer properties. They act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, making it a promising approach in cancer therapy.
Additionally, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potential as antiviral agents. Specifically, they have demonstrated activity against viruses such as the Zika virus. Structure-activity relationship (SAR) studies suggest that modifications to the peripheral rings can enhance antiviral efficacy while maintaining low cytotoxicity.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Contains a fluorobenzyl group | Exhibits potential in medicinal chemistry due to fluorination |
| N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Features a 4-methylbenzyl group | Known for anticancer and antiviral activities |
| 6-(2-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidine | Lacks additional aromatic substituents | Exhibits antiviral activity |
Research Findings and Future Directions
Research on N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine highlights its potential in targeted therapeutic applications. Further studies are needed to fully elucidate its biological activities and to explore its potential as a drug candidate. The compound's unique structure and the presence of specific functional groups make it an interesting subject for further investigation in medicinal chemistry.
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